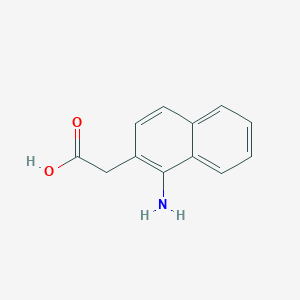

1-Aminonaphthalene-2-acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

858438-26-3 |

|---|---|

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

2-(1-aminonaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H11NO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7,13H2,(H,14,15) |

InChI-Schlüssel |

VVCLKVFNGWJTLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies

Foundational Synthetic Routes to Aminonaphthalene Scaffolds

The initial and crucial step in the synthesis is the formation of the 1-aminonaphthalene core. This can be approached through two primary methods: direct amination of naphthalene (B1677914) or, more commonly, the synthesis and use of 1-naphthylamine (B1663977) as a key precursor.

Direct amination of naphthalene presents an atom-economical route to the aminonaphthalene scaffold. Research has demonstrated that naphthalene can be directly aminated to naphthylamine using hydroxylamine in the presence of vanadium catalysts, such as V2O5/HZSM-5, under relatively mild conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net This one-step process is considered superior to traditional methods that involve nitration followed by reduction, as it avoids harsh reagents and multiple steps. organic-chemistry.org Once the aminonaphthalene scaffold is formed, subsequent functionalization can be targeted at the C2 position to introduce the acetic acid side chain. However, controlling the regioselectivity of this subsequent step can be challenging.

| Catalyst | Reagent | Temperature | Yield of Naphthylamine | Reference |

| V2O5/HZSM-5 | Hydroxylamine | 80 °C | 70% | wikipedia.org |

| NaVO3 | Hydroxylamine sulfate | Varies | High | wikipedia.org |

This table presents data on the direct amination of naphthalene.

A more traditional and widely used approach is the synthesis of 1-naphthylamine, which then serves as a building block for further modifications. nrochemistry.com The most common method for preparing this precursor is the reduction of 1-nitronaphthalene. nrochemistry.comslideshare.net This reduction can be achieved using several methods, including:

Béchamp reduction: Using iron filings and hydrochloric acid. slideshare.netyoutube.com

Catalytic hydrogenation: Employing hydrogen gas in the presence of catalysts like platinum on activated charcoal (Pt/C) or Raney nickel. youtube.com

Reduction with sodium disulfide: This method is also used for the reduction of the nitro group. ijcmas.com

The resulting 1-naphthylamine is a stable, colorless crystalline solid that can be purified by steam or vacuum distillation. nrochemistry.comslideshare.net This well-established precursor provides a clean starting material for the regioselective introduction of functional groups.

Targeted Introduction of Acetic Acid Moiety

With 1-naphthylamine or a suitable derivative in hand, the next critical phase is the introduction of the acetic acid group specifically at the C2 position. This requires precise control of carbon-carbon bond formation.

Achieving C-C bond formation at the C2 position of the 1-aminonaphthalene scaffold is a significant synthetic challenge due to the multiple reactive sites on the naphthalene ring. Modern synthetic methods often employ directing group strategies to achieve regioselectivity. For 1-naphthylamine derivatives, a directing group, such as a picolinamide, can be temporarily installed on the amino group to direct metal catalysts (e.g., palladium) to activate the C-H bond at the adjacent C2 or the more remote C8 position. slideshare.net While this strategy has been successfully used for various functionalizations, its application for introducing an acetic acid moiety would likely involve a multi-step sequence, such as a Heck reaction with an acrylate derivative followed by reduction and hydrolysis.

A more classical approach would involve starting with a pre-functionalized precursor, such as 2-bromo-1-aminonaphthalene. This haloamine could then undergo a palladium-catalyzed cross-coupling reaction, for example, a Sonogashira coupling with a protected acetylene, followed by hydration and oxidation to yield the desired acetic acid.

A highly effective and regioselective method for creating a C2-carboxy functional group on the 1-aminonaphthalene scaffold involves a tandem reaction that utilizes a Blaise reaction intermediate. chemicalbook.com The Blaise reaction traditionally involves the zinc-mediated reaction of a nitrile with an α-haloester to form a β-enamino ester.

A modern variant of this strategy starts with o-alkynylbenzonitriles, which react with a Reformatsky reagent (an organozinc reagent formed from an α-haloester). youtube.comchemicalbook.com The reaction proceeds through an in-situ Blaise intermediate which then undergoes a 6-endo-dig cyclization to construct the naphthalene ring system, yielding a 1-aminonaphthalene-2-carboxylate ester directly. youtube.com This powerful method builds the functionalized aminonaphthalene core in a single, highly regioselective step.

The resulting ester, typically a methyl or ethyl 1-aminonaphthalene-2-carboxylate, serves as an immediate precursor to the target molecule. This ester can be converted to 1-aminonaphthalene-2-acetic acid via a homologation reaction, most notably the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.orgnrochemistry.com This well-established reaction sequence involves:

Hydrolysis of the ester to 1-aminonaphthalene-2-carboxylic acid.

Conversion of the carboxylic acid to its acid chloride.

Reaction with diazomethane to form an α-diazoketone.

A silver-catalyzed Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by water to yield the homologated this compound. wikipedia.orgnrochemistry.com

This Blaise-Arndt-Eistert sequence provides a robust and regiochemically precise route to the target compound.

Regioselective Synthesis and Isomer Control

Control over the placement of the acetic acid group is paramount to avoid the formation of undesired isomers. The inherent reactivity of the naphthalene ring means that direct electrophilic substitution on 1-naphthylamine typically occurs at the C4 position. Therefore, direct Friedel-Crafts type reactions to install the acetic acid group are not feasible for synthesizing the C2 isomer.

Strategies to ensure C2 selectivity fall into two main categories:

Directing Group-Assisted C-H Functionalization: As mentioned, installing a directing group on the nitrogen atom of 1-naphthylamine can guide a metal catalyst to functionalize the C2 position. ijcmas.comslideshare.net The choice of the directing group, ligand, and metal is critical to control the selectivity between the C2 and C8 positions, which are both sterically accessible. slideshare.net This method offers an elegant way to functionalize the pre-formed aminonaphthalene scaffold but requires additional steps for the installation and removal of the directing group.

Synthesis via Ring Formation: The Blaise reaction approach exemplifies a strategy where regioselectivity is controlled by the very nature of the ring-forming reaction. youtube.comchemicalbook.com By starting with a benzene derivative that already contains the nitrile and an alkyne group in an ortho relationship, the subsequent cyclization ensures that the amino group (derived from the nitrile) and the carboxylate group are formed at the C1 and C2 positions, respectively. This method provides unambiguous control over the isomer formation, making it a highly reliable strategy for the synthesis of this compound and its derivatives.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering efficient and selective routes to these complex molecules. Acid catalysis, transition metal catalysis, and enantioselective methods are all key strategies employed in this field.

Acid catalysts are widely used to promote condensation and cyclization reactions in the synthesis of naphthalene skeletons. Both Brønsted and Lewis acids can be effective. For example, the choice of a Lewis acid catalyst can dramatically influence the chemoselectivity of rearrangement reactions of vinylcyclopropenes, leading to either naphthalenes or indenes acs.org. Stronger Lewis acids like BF₃·OEt₂ tend to favor the formation of naphthalenes acs.org.

Solid acid catalysts, such as various zeolites (Y zeolite, ZSM-5, MCM-22), have been investigated for naphthalene alkylation reactions, which are important for producing synthetic lubricants researchgate.net. The acidity and pore structure of the zeolite catalyst influence the activity and selectivity of the reaction researchgate.net.

Acetic acid itself can serve as a catalyst in certain cyclization reactions. It has been used in (3 + 2) cyclization reactions to synthesize dihydropyrazoles, demonstrating its role in promoting consecutive condensation, ring opening, and cyclization steps acs.orgnih.govconsensus.app. In some one-pot reactions, acetic acid can function as both a solvent and a catalyst researchgate.net. The mechanism of acid-catalyzed reactions involving naphthalene can be complex, involving steps such as protonation, intermolecular and intramolecular electrophilic additions, and dehydrogenation rsc.orgrsc.org.

Transition metals are extensively used to catalyze a variety of transformations in the synthesis of aminonaphthalene derivatives. Silver(I) catalysis has proven particularly effective for the C4-H amination of 1-naphthylamine derivatives. A facile and efficient protocol using a silver(I) catalyst with a picolinamide directing group allows for the amination of 1-naphthylamine derivatives with azodicarboxylates at room temperature mdpi.comdntb.gov.ua. This reaction proceeds smoothly in acetone and does not require an external base or oxidant, affording the desired products in good to excellent yields mdpi.com. The proposed mechanism involves a self-redox process acs.org.

This silver-catalyzed C4-H amination provides a valuable alternative to traditional methods, which often require stoichiometric amounts of base and oxidant under heated conditions mdpi.comresearchgate.net. The use of azodicarboxylates as the amination reagent is also a key feature of this methodology acs.org.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Silver(I) / Picolinamide | C4-H Amination | Room temperature, base- and oxidant-free, high yields | mdpi.comdntb.gov.uanih.govacs.org |

| BF₃·OEt₂ | Rearrangement/Cyclization | Forms naphthalenes from vinylcyclopropenes | acs.org |

| Y Zeolite | Naphthalene Alkylation | Solid acid catalyst for producing monoalkylnaphthalenes | researchgate.net |

The synthesis of chiral amines is of great importance in medicinal and synthetic chemistry, as these motifs are present in a wide array of natural products and pharmaceuticals nih.govacs.org. A powerful strategy for producing chiral amines is the asymmetric hydrogenation of prochiral imines and enamines nih.govacs.orgresearchgate.net. This method offers excellent atom economy and is considered a "green" and sustainable approach nih.govacs.org.

Transition metal complexes with chiral ligands are typically used as catalysts for these asymmetric hydrogenations researchgate.net. The choice of ligand is critical for achieving high enantioselectivity. This approach has been successfully applied in the total synthesis of various natural products containing chiral amine structures researchgate.netbohrium.com.

While direct asymmetric hydrogenation of imines is a highly efficient route to α-chiral amines, other methods like asymmetric reduction via hydrosilylation or transfer hydrogenation also provide attractive pathways nih.govacs.org. The development of new chiral phosphorus ligands and other chiral metal catalysts continues to advance the field of enantioselective chiral amine synthesis acs.org. The relevance to this compound lies in the potential to create chiral centers within its derivatives, leading to enantiomerically pure compounds with specific biological activities.

Synthesis of Advanced Derivatives and Analogs

The synthetic methodologies discussed, particularly directed C-H functionalization and catalytic transformations, enable the creation of a diverse range of advanced derivatives and analogs of aminonaphthalene compounds.

Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives provides access to a variety of 1,4-naphthalenediamine derivatives nih.govacs.orgacs.org. The substrate scope of this reaction allows for the introduction of different functional groups on both the naphthylamine core and the incoming amino group, leading to a library of analogs mdpi.com.

Furthermore, enantioselective dearomatization reactions of naphthalene derivatives can be used to construct enantioenriched polyheterocyclic structures. For example, a silver-catalyzed enantioselective dearomatization of vinylnaphthalenes with azodicarboxylates has been developed, yielding products with chiral tetra-substituted stereocenters in high yields and enantioselectivities nih.gov.

Formation and Characterization of Schiff Bases from Aminonaphthalenes

The reaction of primary aromatic amines, such as the amino group in 1-aminonaphthalene derivatives, with aldehydes or ketones is a well-established method for the synthesis of Schiff bases, also known as imines. This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. The formation of Schiff bases from aminonaphthalenes is a versatile synthetic route to a wide range of compounds with applications in coordination chemistry and materials science.

The synthesis of Schiff bases derived from 1-naphthylamine (a structural parent to this compound) has been reported through the condensation with various aromatic aldehydes. wikipedia.orgresearchgate.net These reactions are often carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by the addition of a small amount of acid. acs.org The resulting Schiff bases are typically crystalline solids and can be characterized by a variety of spectroscopic techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: A key feature in the IR spectra of these Schiff bases is the appearance of a strong absorption band in the region of 1600-1630 cm⁻¹, which is characteristic of the C=N stretching vibration of the azomethine group. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region, usually between δ 8.0 and 9.0 ppm. wikipedia.orgresearchgate.net The signals for the aromatic protons of the naphthalene and aldehyde moieties are also observed in the aromatic region of the spectrum.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of naphthalene-based Schiff bases exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system and the imine linkage. wikipedia.org

The table below summarizes the synthesis of a Schiff base from 1-naphthylamine and 3,4-dimethoxybenzaldehyde.

| Reactants | Solvent | Product | Key IR Peak (C=N) (cm⁻¹) | ¹H NMR (δ, ppm) Azomethine Proton |

| 1-Naphthylamine, 3,4-Dimethoxybenzaldehyde | Methanol | (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | 1627.92 | 8.45 |

Data sourced from: wikipedia.org

Derivatization to Naphthalene-Based Heterocyclic Systems (e.g., aza-oxasteroids, imidazole analogues)

The aminonaphthalene framework serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group in cyclization reactions to form new rings appended to the naphthalene core.

Aza-Oxasteroids:

A concise, transition-metal-free synthetic pathway has been developed for the synthesis of tetracyclic heterosteroidal compounds, specifically 14-aza-12-oxasteroids, starting from 2-naphthol analogues. ijarsct.co.in The key steps involve the conversion of 2-naphthols to 2-naphthylamines via the Bucherer reaction, followed by selective C-acetylation through the Sugasawa reaction. ijarsct.co.in Subsequent reduction of the acetyl group yields the corresponding amino-alcohols. These naphthalene-based amino-alcohols then undergo a double dehydration and double intramolecular cyclization with oxo-acids. ijarsct.co.in This tandem process leads to the one-pot formation of a C-N bond, a C-O bond, and an amide bond, thereby generating two additional rings to complete the steroidal framework. ijarsct.co.in

Imidazole Analogues:

The synthesis of naphthalene-based imidazole derivatives has also been reported. For instance, a naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated Schiff base molecule has been synthesized through a coupling reaction between naphthalene-1,5-diamine and 4-(1H-phenanthro[9,10-d]-imidazole-2-yl)-benzaldehyde. While this example utilizes a diamine, the fundamental reaction illustrates the potential for incorporating an imidazole moiety onto a naphthalene scaffold.

The general synthetic strategy for imidazole analogues can involve the condensation of a diamine or an amino-substituted naphthalene derivative with a dicarbonyl compound or a related synthon.

The table below outlines a key reaction in the synthesis of naphthalene-based 14-aza-12-oxasteroids.

| Starting Material | Reagents | Key Transformation | Product Class |

| Naphthalene-based amino-alcohols | Oxo-acids (e.g., levulinic acid) | Double dehydration and intramolecular cyclization | 14-aza-12-oxasteroids |

Data sourced from: ijarsct.co.in

Sulfonamide Derivative Synthesis (General relevance to amine modification)

The primary amino group of 1-aminonaphthalene derivatives is readily susceptible to reaction with sulfonyl chlorides to form sulfonamides. This reaction is a common and reliable method for the modification of amines and is widely used in medicinal chemistry and materials science. The synthesis of sulfonamides typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. This reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl produced.

The general reaction for the formation of a sulfonamide from an aminonaphthalene is as follows:

R-SO₂Cl + H₂N-Ar → R-SO₂-NH-Ar + HCl

Where R is an alkyl or aryl group and Ar is the naphthalene moiety.

The resulting naphthalenesulfonamides are often stable, crystalline solids. Their formation can be confirmed by standard spectroscopic methods. In the IR spectrum, the N-H stretch of the sulfonamide group is typically observed in the region of 3200-3300 cm⁻¹, and the characteristic asymmetric and symmetric stretching vibrations of the S=O group appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

The table below provides an example of a reaction for the synthesis of a sulfonamide derivative.

| Amine | Sulfonyl Chloride | Base | Product |

| Primary or Secondary Amine | Benzenesulfonyl chloride | Triethylamine | N-substituted benzenesulfonamide |

Data sourced from: impactfactor.org

While computational studies have been conducted on structurally related compounds such as naphthalene acetic acid, 1-aminonaphthalene, and other naphthalene derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this data. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the core instructions of this request.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound at this time.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Molecular Descriptors

No specific studies on the conformational analysis or calculated molecular descriptors for 1-Aminonaphthalene-2-acetic acid are available in the current body of scientific literature. Such studies would typically involve computational methods to determine the most stable three-dimensional shapes (conformers) of the molecule and to calculate various physicochemical and electronic properties that describe its behavior.

Theoretical Investigations of Reaction Mechanisms and Pathways (e.g., amine oxidation mechanisms)

There are no available theoretical investigations into the reaction mechanisms and pathways specifically involving this compound, including its amine oxidation mechanisms. Research in this area would utilize quantum chemical calculations to model the reaction steps, identify transition states, and determine the energetics of potential pathways. While general mechanisms of amine oxidation are understood, specific theoretical studies for this compound have not been published.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating this compound from complex mixtures. The choice of technique depends on the required sensitivity, the sample matrix, and whether structural confirmation is needed.

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of naphthalene (B1677914) derivatives. For compounds structurally similar to this compound, such as NAA, reversed-phase HPLC is commonly employed. nih.govresearchgate.net A typical setup uses a C18 column to separate the analytes. nih.govresearchgate.net The mobile phase often consists of a mixture of methanol or acetonitrile and an acidic aqueous solution, such as water with phosphoric acid, to ensure the analyte is in a suitable ionic state for retention and separation. researchgate.net Detection is frequently accomplished using UV detectors, with specific wavelengths chosen based on the chromophoric nature of the naphthalene ring. researchgate.net For enhanced sensitivity, fluorescence detectors can be utilized, as naphthalene compounds often exhibit natural fluorescence. nih.gov

Table 1: Example HPLC Conditions for Related Naphthalene Derivatives

| Parameter | Condition | Source |

| Column | Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm) | researchgate.net |

| Synergi Hydro-RP (4 µm, 150x4.6 mm) | nih.gov | |

| Mobile Phase | Methanol-water-phosphoric acid (60:40:0.35, V/V) | researchgate.net |

| 50% (v/v) aqueous acetonitrile solution | nih.gov | |

| Detector | UV at 272 nm | researchgate.net |

| Fluorescence Detector (Shimadzu Prominence RF-20Axs) | nih.gov | |

| Flow Rate | 1.5 - 2.0 ml/min | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For definitive confirmation and highly sensitive quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is routinely used for analyzing related compounds like NAA and other aromatic amines in various samples. nih.govnih.gov Given that this compound possesses a carboxylic acid group, it is readily ionized using negative mode electrospray ionization (ESI-). nih.govrsc.org In contrast, the amino group can be protonated, allowing for detection in positive mode (ESI+), which is effective for similar compounds like 2-(1-Naphthyl)acetamide. nih.govrsc.org

The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and minimizes matrix interference. nih.gov For the analogous NAA, a common transition is from the deprotonated molecule [M-H]⁻ at m/z 185.1 to a fragment ion at m/z 140.9. nih.gov Sample preparation often involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction, which is effective for recovering analytes from complex matrices like fruits and vegetables. nih.goveurl-pesticides.eu

Table 2: LC-MS/MS Parameters for Structurally Similar Compounds

| Parameter | Condition for 1-Naphthaleneacetic Acid (NAA) | Source |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | nih.govrsc.org |

| Precursor Ion [M-H]⁻ | m/z 185.1 | nih.gov |

| Product Ion | m/z 140.9 | nih.gov |

| Sample Preparation | QuEChERS, Mini-Luke, Ethyl Acetate Extraction | nih.goveurl-pesticides.eu |

| Limit of Detection (LOD) | Below 10.1 pg/kg in food matrices | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govnih.gov However, due to the polar nature and low volatility of this compound, direct analysis by GC/MS is challenging. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group necessitates a derivatization step to increase volatility and thermal stability. wiley.com

A common derivatization strategy involves converting the polar functional groups into less polar esters or amides. For instance, the metabolites of naphthalene, 1- and 2-naphthol, are acetylated before GC/MS analysis. wiley.com A similar approach could be applied to this compound. The analysis is then typically performed on a low-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. wiley.com Mass spectrometry detection in selected-ion monitoring (SIM) mode allows for sensitive and specific quantification. wiley.com

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and more accessible alternative for quantification, particularly when coupled with derivatization reactions that produce a colored or fluorescent product.

The primary amino group on the naphthalene ring of this compound is a reactive site that can be exploited for spectrophotometric analysis. A classic and effective method is through diazotization followed by a coupling reaction. researchgate.net In this process, the amino group reacts with nitrite ions in an acidic medium to form a diazonium salt. This intermediate is then coupled with a chromogenic agent, such as 8-hydroxyquinoline, in an alkaline medium to produce a stable and intensely colored azo dye. researchgate.net The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) to determine the concentration of the original analyte. researchgate.net This principle is well-established for the determination of 1-naphthylamine (B1663977). researchgate.net

Additionally, other reagents that react with primary amines to form chromophores or fluorophores can be used. For example, ninhydrin reacts with amino acids to produce a deeply colored product known as Ruhemann's purple, and this reaction could potentially be adapted for this compound. semanticscholar.org

Electrochemical detection, often used in conjunction with HPLC, provides a highly sensitive method for analyzing electroactive compounds. The aminonaphthalene moiety is electrochemically active and can be oxidized at a solid electrode surface. researchgate.netresearchgate.net When used as an HPLC detector, a carbon paste electrode or a glassy carbon electrode can be employed to measure the current produced by the oxidation of the analyte as it elutes from the column. researchgate.netresearchgate.net This approach has been successfully used for the determination of various carcinogenic aminonaphthalene derivatives, achieving very low limits of detection, in some cases down to the nanomolar level. researchgate.net

Cyclic voltammetry studies on naphthalene derivatives show that they undergo irreversible oxidation at specific potentials on a glassy carbon electrode. researchgate.net For instance, the related compound 1-naphthaleneacetic acid (NAA) exhibits two distinct oxidation signals. researchgate.net This inherent electroactivity allows for the development of sensitive analytical methods without the need for derivatization.

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of Aromatic Amines and Naphthalene (B1677914) Derivatives

The biodegradation of aromatic amines and naphthalene derivatives is a key process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy.

The microbial degradation of aromatic amines, such as the analogous compound 1-naphthylamine (B1663977), has been studied in various bacteria. nih.gov A notable example is the aerobic degradation of 1-naphthylamine (1NA) by Pseudomonas sp. strain JS3066, which can utilize 1NA as its sole source of carbon and nitrogen. elifesciences.orgnih.gov This process is initiated by a dioxygenase system encoded by a five-gene cluster. elifesciences.orgnih.gov The degradation pathway involves the initial glutamylation of 1NA. elifesciences.orgbiorxiv.org

Similarly, various Pseudomonas species have been identified as potent degraders of naphthalene, a structural component of 1-Aminonaphthalene-2-acetic acid. frontiersin.orgethz.chnih.govnih.gov For instance, Pseudomonas sp. HOB1 can degrade high concentrations of naphthalene. nih.gov The initial step in naphthalene degradation by many Pseudomonas strains is the oxidation of one of the aromatic rings by a multi-component enzyme called naphthalene dioxygenase (NDO). frontiersin.orgethz.ch This leads to the formation of cis-naphthalene dihydrodiol, which is then further metabolized. frontiersin.org The genetic basis for naphthalene degradation is often located on plasmids, such as the NAH7 plasmid in P. putida G7, and involves two main operons for the upper and lower degradation pathways. biorxiv.orgnih.gov

A crucial step in the aerobic microbial degradation of some aromatic amines is the initial enzymatic modification of the amino group. elifesciences.orgnih.gov In the case of 1-naphthylamine degradation by Pseudomonas sp. strain JS3066, a glutamine synthetase-like (GS-like) enzyme, named NpaA1, catalyzes the ATP-dependent ligation of L-glutamate to 1NA, forming γ-glutamylated 1NA. elifesciences.orgbiorxiv.orgbiorxiv.org This glutamylation is essential as the subsequent dioxygenase enzyme cannot directly act on the primary amine. elifesciences.orgnih.gov

The enzyme NpaA1 exhibits broad substrate selectivity, meaning it can act on a variety of aniline (B41778) and naphthylamine derivatives. elifesciences.orgnih.govnih.govbiorxiv.orgresearchgate.net This broad specificity is attributed to a large hydrophobic pocket in the enzyme's structure. biorxiv.org The ability of enzymes like NpaA1 to catalyze the glutamylation of various aromatic amines is a key factor in determining the range of substrates that can be degraded through this pathway. elifesciences.orgnih.gov This enzymatic strategy is also observed in the degradation of aniline, where an aniline dioxygenase (AD) system converts aniline to catechol via a γ-glutamylanilide intermediate. elifesciences.orgnih.govbiorxiv.org

The biotransformation of xenobiotics, including compounds with amine groups, can also involve Phase I and Phase II metabolic reactions in various organisms. nih.gov Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion. nih.govnih.gov For instance, in isolated rat hepatocytes, 1-naphthylamine is predominantly metabolized through N-glucuronidation. nih.gov

Following the initial enzymatic modifications, the degradation of many aromatic compounds converges on central intermediates like catechol. researchgate.net Catechol and its derivatives are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net The aromatic ring of catechol is cleaved by dioxygenase enzymes through either ortho- or meta-cleavage pathways. researchgate.netresearchgate.net

In the degradation of 1-naphthylamine by Pseudomonas sp. strain JS3066, the γ-glutamylated 1NA is oxidized to 1,2-dihydroxynaphthalene. elifesciences.orgnih.gov This intermediate is then further degraded via the well-established naphthalene degradation pathway, which proceeds through catechol. elifesciences.orgnih.govbiorxiv.org Similarly, the degradation of aniline by many bacteria involves its conversion to catechol, which is then subject to ring cleavage. nih.govelifesciences.orgbiorxiv.org The degradation of monochloroanilines also proceeds through the formation of corresponding chlorocatechols, which are then mineralized via ortho-cleavage pathways. nih.gov

The general pathway for the catabolism of aromatic compounds can be summarized in three stages:

Modification of substituent groups to form catechols or substituted catechols. researchgate.net

Ring opening of the catechol intermediate by dioxygenases. researchgate.net

Conversion of the resulting aliphatic acids into intermediates of the TCA cycle. researchgate.net

Persistence and Transformation in Aqueous and Terrestrial Environments

The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. oregonstate.edu This persistence is influenced by various factors, including the chemical's properties and environmental conditions. oregonstate.edu

For compounds structurally similar to this compound, such as 1-naphthaleneacetic acid (NAA) and its derivatives, some environmental fate data are available. NAA and related compounds are susceptible to biodegradation in soil and water. epa.gov The estimated half-life for NAA in soil and water is approximately 15 days, while naphthaleneacetamide is expected to be more persistent with a half-life of about 38 days in both media. epa.gov In sediment, the estimated half-lives are longer, at 60 days for NAA and 150 days for naphthaleneacetamide. epa.gov

Hydrolysis can be a significant transformation process for derivatives of NAA, such as its ethyl ester and acetamide, with the ultimate product being NAA itself. epa.gov Photolysis is also an important degradation pathway for NAA in water, on soil, and in the air. epa.gov

The mobility of a compound in soil, which affects its potential to leach into groundwater, is influenced by its sorption to soil particles. oregonstate.edu The persistence of some compounds, like the tricyclic antidepressant amitriptyline, which contains an amine functional group, has been studied in agricultural soils, showing half-lives ranging from approximately 34 to 85 days depending on the soil type. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Aminonaphthalene-2-acetic acid, and what critical reaction conditions ensure optimal yield?

- Methodological Answer : The synthesis typically involves functionalizing naphthalene derivatives with amino and acetic acid groups. A validated approach includes:

- Acylation of 2-naphthylamine : React 2-naphthylamine with chloroacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) under inert nitrogen atmosphere to prevent oxidation .

- Intermediate hydrolysis : For derivatives requiring regioselective functionalization, hydantoin intermediates can be hydrolyzed under reflux with aqueous NaOH, followed by acidification to isolate the product .

- Key conditions : Maintain anhydrous conditions, control reaction temperature (reflux for 12–24 hours), and use stoichiometric excess of chloroacetic acid to drive the reaction to completion.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns, referencing databases like NIST Standard Reference Data for spectral matching .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, using 90%+ purity as a benchmark for research-grade material .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves regiochemistry of substituents on the naphthalene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from:

- Variability in synthetic conditions : Impurities (e.g., unreacted starting materials) can skew bioactivity results. Validate purity via HPLC and MS before testing .

- Differences in assay protocols : Standardize in-vitro assays (e.g., enzyme inhibition) using controls like known inhibitors and replicate experiments across multiple cell lines.

- Structural analogs : Compare activities of closely related derivatives (e.g., 6-Amino-2-naphthoic acid) to isolate the impact of specific functional groups .

Q. What strategies optimize the regioselectivity in functionalizing the naphthalene ring during derivative synthesis?

- Methodological Answer :

- Protecting group strategy : Introduce temporary groups (e.g., methoxy) to block reactive sites. For example, synthesize 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid, then hydrolyze the methoxy group post-reaction to achieve 1-hydroxy derivatives .

- Catalytic control : Use selective catalysts (e.g., Pd/C for hydrogenation) to direct substitutions to the 1- or 2-position of the naphthalene ring.

- Computational modeling : Pre-screen reaction pathways using DFT calculations to predict regioselectivity under varying conditions (e.g., solvent polarity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.